molecular formula C20H18BrN5 B2425715 3-(3-Bromophenyl)-5-piperidin-1-yltriazolo[1,5-a]quinazoline CAS No. 866870-58-8

3-(3-Bromophenyl)-5-piperidin-1-yltriazolo[1,5-a]quinazoline

Cat. No. B2425715
CAS RN: 866870-58-8
M. Wt: 408.303
InChI Key: ZCOZPMZPBLYRRS-UHFFFAOYSA-N
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Description

“3-(3-Bromophenyl)-5-piperidin-1-yltriazolo[1,5-a]quinazoline” is a derivative of quinazoline . Quinazoline derivatives have drawn significant attention due to their biological activities . They are part of the N-containing heterocyclic compounds and have been associated with a wide range of biopharmaceutical activities .


Synthesis Analysis

Quinazolines can be synthesized using various methods. Some of the main classifications of these methods include Aza-reaction, Microwave-assisted reaction, Metal-mediated reaction, Ultrasound-promoted reaction, and Phase-transfer catalysis reaction . Transition-metal-catalyzed reactions have emerged as reliable tools for the synthesis of quinazolines . These reactions provide new entries into pharmaceutical ingredients of increasing complexity .


Molecular Structure Analysis

Quinazolines are a class of nitrogen-containing heterocyclic compounds . They are considered attractive targets by medicinal chemists as these motifs are the constituents of bioactive molecules . Both nitrogen atoms of the pyrimidine nucleus of quinazolines can be oxidized to afford either the 1-oxide or 3-oxide derivatives .


Chemical Reactions Analysis

Quinazoline derivatives have been found to undergo various chemical reactions . They are known for their reactivity as intermediates in the synthesis of quinazoline analogues and their ring-expanded derivatives .

Scientific Research Applications

Anticancer Properties

Quinazoline derivatives, including triazoloquinazolines, exhibit promising anticancer potential. Researchers have investigated their effects on various cancer cell lines. For instance, 3-(3-Bromophenyl)-5-piperidin-1-yltriazolo[1,5-a]quinazoline has demonstrated significant inhibition of cell viability in breast cancer (MCF-7) cells . Further studies are needed to elucidate its precise mechanisms and potential clinical applications.

Antibacterial Activity

Quinazolines and their derivatives possess antibacterial properties. These compounds could serve as novel antibiotics to combat drug-resistant bacterial strains. Researchers have explored the antimicrobial effects of quinazolinones, including 3-(3-Bromophenyl)-5-piperidin-1-yltriazolo[1,5-a]quinazoline , against various bacterial species . Investigating their structure-activity relationships (SAR) is crucial for optimizing their efficacy.

Adenosine Receptor Antagonism

Triazoloquinazolines, including our compound of interest, may interact with adenosine receptors. These interactions could have implications for neurological disorders, cardiovascular health, and other physiological processes .

Future Directions

The future directions in the research of quinazoline derivatives involve the development of novel synthetic methods and the exploration of their potential applications in the fields of biology, pesticides, and medicine . Transition-metal-catalyzed reactions, in particular, have shown promise in the construction of quinazoline scaffolds .

properties

IUPAC Name

3-(3-bromophenyl)-5-piperidin-1-yltriazolo[1,5-a]quinazoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18BrN5/c21-15-8-6-7-14(13-15)18-20-22-19(25-11-4-1-5-12-25)16-9-2-3-10-17(16)26(20)24-23-18/h2-3,6-10,13H,1,4-5,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCOZPMZPBLYRRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=NC3=C(N=NN3C4=CC=CC=C42)C5=CC(=CC=C5)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18BrN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-Bromophenyl)-5-piperidin-1-yltriazolo[1,5-a]quinazoline

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